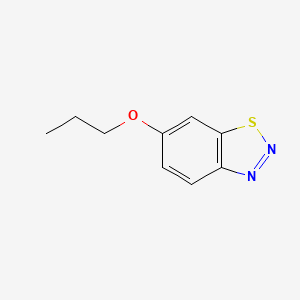

6-Propoxy-1,2,3-benzothiadiazole

Description

Properties

CAS No. |

63226-45-9 |

|---|---|

Molecular Formula |

C9H10N2OS |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

6-propoxy-1,2,3-benzothiadiazole |

InChI |

InChI=1S/C9H10N2OS/c1-2-5-12-7-3-4-8-9(6-7)13-11-10-8/h3-4,6H,2,5H2,1H3 |

InChI Key |

IZCUWYVPFJJMCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=NS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

| Compound | Substituent(s) | Position(s) | Melting Point (°C) | Synthesis Yield | Key Observations |

|---|---|---|---|---|---|

| 6-Propoxy-BTD | Propoxy | 6 | Not reported | Not reported | Predicted stability via steric optimization |

| 4-Bromo-BTD | Bromo | 4 | 80–81 | N/A | Higher mp due to symmetry |

| 5-Bromo-BTD | Bromo | 5 | 59–60 | N/A | Lower mp vs. 4-Bromo isomer |

| U-Methoxy-BTD | Methoxy | 7 (U*) | 61–62 | 29% | Moderate yield, steric hindrance |

Note: "U" denotes undefined position in original literature .

- Halogenated Derivatives : 4-Bromo-BTD (mp 80–81°C) and 5-Bromo-BTD (mp 59–60°C) demonstrate how substituent position affects crystallinity and stability. The 4-position bromine enhances symmetry, raising the melting point .

- Alkoxy Derivatives : Methoxy substitution at the 7-position (U-Methoxy-BTD) yields a lower-melting compound (61–62°C) with moderate synthetic efficiency (29% yield), likely due to steric challenges during alkylation .

Electronic and Steric Effects

- Steric Factors : Substituents at the 6-position (e.g., propoxy, butyl) optimize steric bulk, improving enzyme binding. Evidence suggests that even substituents with opposing electronic effects (e.g., nitro vs. methoxy) can enhance activity if steric parameters are favorable .

Q & A

Q. What advanced characterization techniques resolve ambiguities in polymer-dopant interactions?

- Methodological Answer : Pair grazing-incidence X-ray diffraction (GI-XRD) with conductive AFM to map dopant distribution and crystallinity. Synchrotron-based XPS identifies chemical states (e.g., N 1s shifts in F4TCNQ-doped systems). In operando spectroelectrochemistry correlates doping level with device performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.